2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Overview
Description
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 886763-17-3 . It has a molecular weight of 280.04 . The IUPAC name for this compound is [2-bromo-5-(trifluoromethoxy)phenyl]acetonitrile . It is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is 1S/C9H5BrF3NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a liquid at ambient temperature . It has a molecular weight of 280.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Aryl- and Hetaryl-Furocoumarins
This compound serves as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have several applications, including the development of drugs that treat skin diseases and the study of DNA properties due to their ability to form crosslinks with the DNA double helix.
Synthesis of Et Canthinone-3-carboxylates
It is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate through a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Canthinones are alkaloids with various biological activities, including antitumor, antiviral, and antimicrobial properties.
Synthesis of Biologically Active Compounds
The compound is utilized in the synthesis of biologically active compounds in vitro, such as the synthesis of (-)-epicatechin . Epicatechin is a flavonoid with antioxidant properties, found in foods like tea and chocolate, and is researched for its potential health benefits, including cardiovascular health and cognitive function.
Safety and Hazards
The compound is associated with some hazards. The safety information pictograms indicate that it is dangerous . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
In terms of chemical reactions, compounds similar to “2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile” have been used in Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGKPWSHGWONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743026 | |
Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
CAS RN |
1381944-30-4 | |
Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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